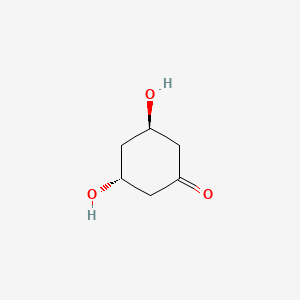![molecular formula C15H15NO2 B570790 (+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol CAS No. 116198-47-1](/img/structure/B570790.png)
(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol is a heterocyclic compound that features a naphthoxazine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of naphthol derivatives with amines in the presence of oxidizing agents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthoxazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes
Mecanismo De Acción
The mechanism of action of (+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[1,2-b]benzofuran derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Thiophene derivatives: These heterocyclic compounds also display a range of biological activities and are used in similar applications.
Uniqueness
(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol is unique due to its specific naphthoxazine structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
116198-47-1 |
|---|---|
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.29 |
Nombre IUPAC |
4-propylbenzo[g][1,4]benzoxazin-9-ol |
InChI |
InChI=1S/C15H15NO2/c1-2-6-16-7-8-18-15-10-12-11(9-13(15)16)4-3-5-14(12)17/h3-5,7-10,17H,2,6H2,1H3 |
Clave InChI |
BFQKRYLOCNUQMU-UHFFFAOYSA-N |
SMILES |
CCCN1C=COC2=C1C=C3C=CC=C(C3=C2)O |
Sinónimos |
(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(4-Amino-2-fluorophenyl)amino]ethanol](/img/structure/B570725.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid](/img/structure/B570726.png)


